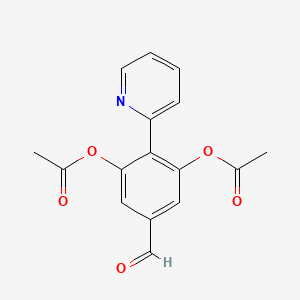![molecular formula C10H11ClO2 B12545998 1-[4-(Chloromethyl)phenoxy]propan-2-one CAS No. 656254-44-3](/img/structure/B12545998.png)
1-[4-(Chloromethyl)phenoxy]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)phenoxy]propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of phenoxypropanone and is used in various chemical reactions and industrial applications. The compound is characterized by a chloromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Chloromethyl)phenoxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloromethylphenol with propan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
1-[4-(Chloromethyl)phenoxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving electrophilic substitution and nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Bromomethyl)phenoxy]propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-[4-(Methoxymethyl)phenoxy]propan-2-one: Contains a methoxymethyl group instead of chloromethyl.
1-[4-(Hydroxymethyl)phenoxy]propan-2-one: Features a hydroxymethyl group in place of chloromethyl.
Uniqueness
1-[4-(Chloromethyl)phenoxy]propan-2-one is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group makes it a versatile intermediate for various synthetic applications, offering distinct advantages in terms of reactivity and selectivity compared to its analogs.
Properties
CAS No. |
656254-44-3 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
TUVRGKALBKHZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


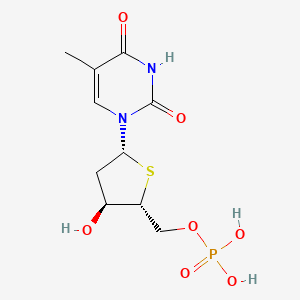
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
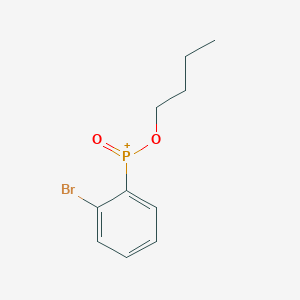
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)


silane](/img/structure/B12545942.png)

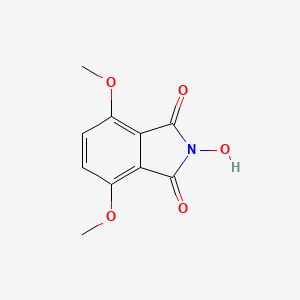
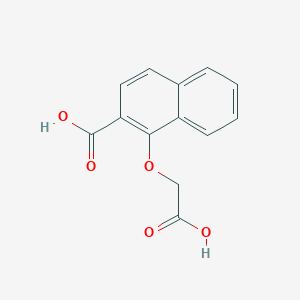

![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
